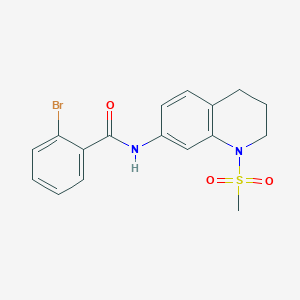

2-bromo-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-bromo-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide, also known as BMD-1, is a novel compound that has been studied for its potential use in scientific research. BMD-1 has been shown to have promising effects on various biological processes, making it an interesting compound for further investigation.

Aplicaciones Científicas De Investigación

Copper(II)-Catalyzed Remote Sulfonylation

Copper(II)-catalyzed reactions have been used for the remote sulfonylation of N-(quinolin-8-yl)benzamide derivatives, employing sodium sulfinates as sulfide sources. This method generates environmentally benign byproducts and provides a series of N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide derivatives with moderate to high yields, offering a less odorous and more environmentally friendly alternative to traditional methods (Xia et al., 2016).

Polymorphs and Salts Exploration

The study of polymorphs and salts of 4-nitro-N-(quinolin-8-yl)benzamide has revealed differences in packing patterns, hydrogen bonding, and molecular arrangements. These findings are significant for understanding the physical properties of these compounds and their potential applications in pharmaceutical formulations (Khakhlary & Baruah, 2014).

Antimalarial and COVID-19 Drug Potential

Compounds derived from sulfonamide, including quinoxalin-2-yl and pyridin-4-ylamino derivatives, have been investigated for their antimalarial activity. These studies also explore their potential as COVID-19 treatments, utilizing computational calculations and molecular docking studies. Such research highlights the dual-use potential of these compounds in addressing global health challenges (Fahim & Ismael, 2021).

Electrophysiological Activity in Cardiology

The development of N-substituted imidazolylbenzamides and benzene-sulfonamides for cardiac electrophysiological activity indicates a new class of selective class III agents. These compounds have shown potency in in vitro assays, suggesting their potential application in treating arrhythmias and other cardiac conditions (Morgan et al., 1990).

Quinoline Synthesis

Efficient reagents like Poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) have been utilized for the synthesis of quinolines from aminoaryl ketones and carbonyl compounds. This method highlights the versatility of quinoline compounds in organic synthesis and their potential applications in developing new materials and pharmaceuticals (Ghorbani‐Vaghei & Akbari-Dadamahaleh, 2009).

PI3K Inhibitors and Anticancer Agents

The synthesis of 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as novel structures for PI3K inhibitors and anticancer agents is based on bioisostere. These compounds have shown significant antiproliferative activities in vitro against various human cancer cell lines, indicating their potential as therapeutic agents (Shao et al., 2014).

Mecanismo De Acción

Target of Action

The compound is a benzamide derivative. Benzamides are known to have various biological activities, including acting as inhibitors for certain enzymes . .

Mode of Action

The mode of action would depend on the specific target of the compound. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent its normal function .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. As a benzamide derivative, this compound might have certain common characteristics with other benzamides, but specific ADME properties can vary widely among different compounds .

Propiedades

IUPAC Name |

2-bromo-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrN2O3S/c1-24(22,23)20-10-4-5-12-8-9-13(11-16(12)20)19-17(21)14-6-2-3-7-15(14)18/h2-3,6-9,11H,4-5,10H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRXUHGHVZVTHKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((2-(4-ethoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2942890.png)

![9-((4-(3,5-dimethylbenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2942891.png)

![(1r,3s,5R,7S)-methyl 3-(2-(1H-benzo[d]imidazol-1-yl)acetamido)adamantane-1-carboxylate](/img/structure/B2942897.png)

![(2-Fluorophenyl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2942901.png)

![N-[(1-Cyclobutyltriazol-4-yl)methyl]prop-2-enamide](/img/structure/B2942907.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2942909.png)